molecular formula C10H11N3O2 B13184904 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B13184904
M. Wt: 205.21 g/mol
InChI Key: MNGBCAWPKWWQNC-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane. The subsequent addition of phosphorus oxychloride yields the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. Due to its structural similarity to purine bases, it can potentially interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1,3,5-trimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-4-7-6(2)12-13(3)9(7)11-8(5)10(14)15/h4H,1-3H3,(H,14,15)

InChI Key

MNGBCAWPKWWQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C(=O)O)N(N=C2C)C

Origin of Product

United States

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